molecular formula C16H10N2 B14753817 Naphtho[1,2-h]quinazoline CAS No. 218-20-2

Naphtho[1,2-h]quinazoline

Cat. No.: B14753817
CAS No.: 218-20-2
M. Wt: 230.26 g/mol
InChI Key: RGCWSXJKVIXICW-UHFFFAOYSA-N
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Description

Naphtho[1,2-h]quinazoline is a heterocyclic compound that belongs to the quinazoline family It is characterized by a fused ring system consisting of a naphthalene ring and a quinazoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Naphtho[1,2-h]quinazoline can be synthesized through various methods, including traditional and modern synthetic techniques. One common approach involves the cyclization of anthranilic acid derivatives with naphthalene derivatives under acidic or basic conditions. Another method includes the use of microwave-assisted synthesis, which offers advantages such as shorter reaction times and higher yields .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms has been explored to enhance production efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Naphtho[1,2-h]quinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include quinazoline-2,4-dione, dihydroquinazoline, and various substituted quinazoline derivatives .

Mechanism of Action

The mechanism of action of naphtho[1,2-h]quinazoline involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to the inhibition of key enzymes involved in cell proliferation and survival, such as tyrosine kinases and topoisomerases. The compound can also induce apoptosis in cancer cells through the activation of caspases and the mitochondrial pathway .

Comparison with Similar Compounds

Uniqueness: Naphtho[1,2-h]quinazoline stands out due to its unique fused ring system, which imparts distinct electronic and steric properties. This uniqueness contributes to its diverse reactivity and broad spectrum of biological activities, making it a versatile compound in various research and industrial applications .

Properties

CAS No.

218-20-2

Molecular Formula

C16H10N2

Molecular Weight

230.26 g/mol

IUPAC Name

naphtho[1,2-h]quinazoline

InChI

InChI=1S/C16H10N2/c1-2-4-13-11(3-1)5-8-15-14(13)7-6-12-9-17-10-18-16(12)15/h1-10H

InChI Key

RGCWSXJKVIXICW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=CC4=CN=CN=C43

Origin of Product

United States

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